Daunosamine

Vue d'ensemble

Description

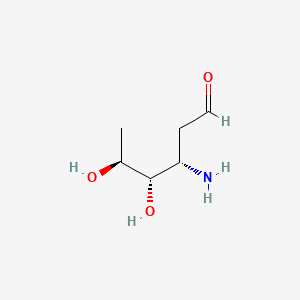

Daunosamine is a deoxy sugar and amino sugar of the hexosamine class . It is a component of the anthracycline class of antineoplastics, linked to a derivative of naphthacene . It is also a component of birch juice .

Synthesis Analysis

The synthesis of Daunosamine involves the dnrQ gene, which is required for its synthesis . A well-established synthetic approach to obtain novel derivatives of this compound involves the modification of daunorubicin on its NH2 moiety . The daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .Molecular Structure Analysis

Daunosamine has a molecular formula of C6H13NO3 . It has an average mass of 147.172 Da and a monoisotopic mass of 147.089539 Da .Chemical Reactions Analysis

The nucleotide activated sugar donor that provides the L-daunosamine group for attachment to the natural product scaffold in the biosynthesis of these anthracyclines is dTDP-L-daunosamine . In an in vitro system, the enzymes in the daunorubicin/doxorubicin pathway involved in the biosynthesis of dTDP-L-daunosamine have been reconstituted .Physical And Chemical Properties Analysis

Daunosamine has a density of 1.2±0.1 g/cm3, a boiling point of 345.0±42.0 °C at 760 mmHg, and a flash point of 162.4±27.9 °C . It has 4 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds . Its polar surface area is 84 Å2 .Applications De Recherche Scientifique

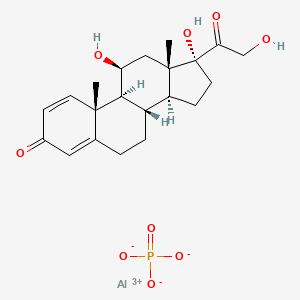

Cancer Chemotherapy : Daunosamine is a component of daunorubicin, an antibiotic in the anthracycline group, effective in treating leukemia, neuroblastoma, reticulum cell sarcoma, and rhabdomyosarcoma. Daunorubicin acts by intercalating DNA and inhibiting RNA production, but its use is limited by toxic effects such as bone marrow depression and potential cardiotoxicity (Tan et al., 1967).

Antiviral Activity : Methyl daunosamine, a derivative of daunosamine, shows dose-dependent inhibition of herpes simplex virus type 1 replication. It uniquely inhibits the virus without affecting the glycosylation of macromolecules at antiviral concentrations (Spivack et al., 1982).

Synthesis for Anticancer Research : Efficient and stereoselective synthesis of L-daunosamine from L-lactic acid using direct C-acylation methods is crucial for developing new anticancer therapeutics. This methodology aids in the production of daunosamine, a key component of many anticancer anthracycline antibiotics (Hamada et al., 1984).

Biosynthesis and Glycodiversification : Studies on the in vitro reconstitution of the dTDP-L-Daunosamine biosynthetic pathway offer insights into anthracycline glycosylation, important for the biological activity of anticancer agents like daunorubicin and doxorubicin. This research facilitates the exploration of glycodiversification, which could lead to the development of novel therapeutics with reduced toxicity (Mohideen et al., 2021).

DNA Interaction Studies : Research on daunorubicin and its derivatives, including those modified at the daunosamine moiety, provides insights into their interaction with DNA. These studies are pivotal in understanding the drug’s mode of action and designing new drugs with improved efficacy and reduced side effects (Palińska-Saadi et al., 2017).

Mécanisme D'action

The sugar moiety, L-daunosamine (a highly modified deoxyhexose), plays a key role in the bioactivity of these molecules as evidenced by semisynthetic anthracycline derivatives such as epirubicin . Alteration in the configuration of a single stereocenter of the sugar unit generates a chemotherapeutic drug with lower cardiotoxicity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S,4S,5S)-3-amino-4,5-dihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJRFCZKZXBUNI-HCWXCVPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](CC=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

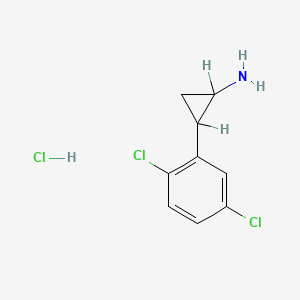

19196-51-1 (HCl) | |

| Record name | Daunosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026548470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30895022 | |

| Record name | 3-Amino-2,3,6-trideoxy-L-lyxo-hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daunosamine | |

CAS RN |

26548-47-0 | |

| Record name | L-Daunosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26548-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daunosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026548470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,3,6-trideoxy-L-lyxo-hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

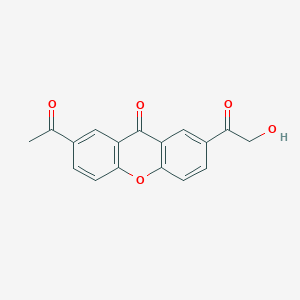

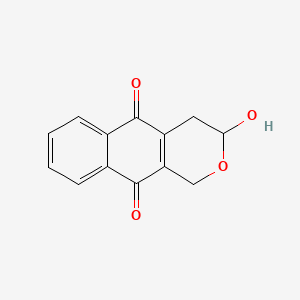

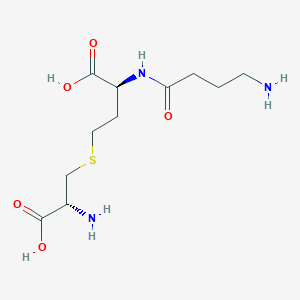

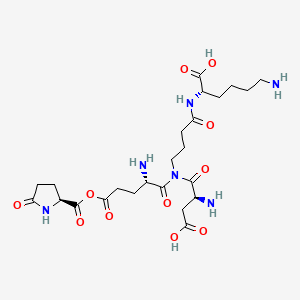

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(Acetyloxy)-4-(hexadecyloxy)butyl]sulfanyl}-n,n,n-trimethylpropan-1-aminium iodide](/img/structure/B1196564.png)